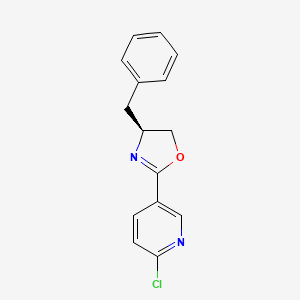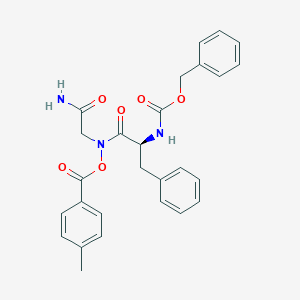
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its intricate structure, which includes a benzyl group, an amino acid derivative, and a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps. One common method involves the reaction of benzyl chloroformate with an amino acid derivative under basic conditions to form the carbamate. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a one-pot reaction using carbonylimidazolide in water with a nucleophile can provide an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method allows for high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can occur through the formation of stable carbamate-enzyme complexes, which block the enzyme’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, known for its stability under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable under basic conditions.
Uniqueness
Benzyl (S)-(1-((2-amino-2-oxoethyl)((4-methylbenzoyl)oxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its complex structure, which allows for multiple functional group modifications. This versatility makes it particularly valuable in synthetic organic chemistry and drug development .
Eigenschaften
Molekularformel |
C27H27N3O6 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] 4-methylbenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-19-12-14-22(15-13-19)26(33)36-30(17-24(28)31)25(32)23(16-20-8-4-2-5-9-20)29-27(34)35-18-21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H2,28,31)(H,29,34)/t23-/m0/s1 |
InChI-Schlüssel |
WTWNZHWGWMJYBN-QHCPKHFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)ON(CC(=O)N)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



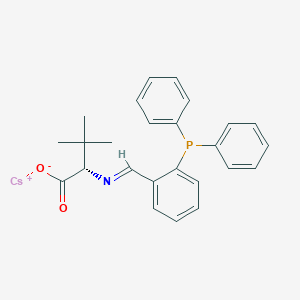
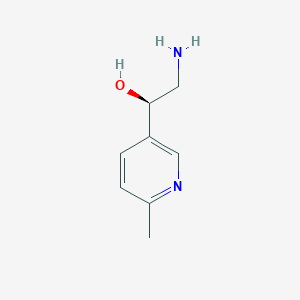

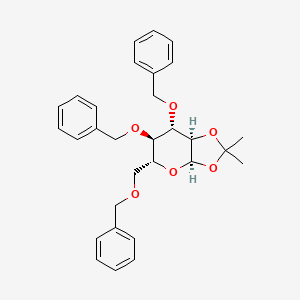
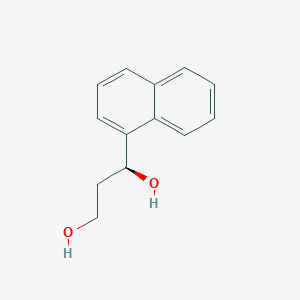
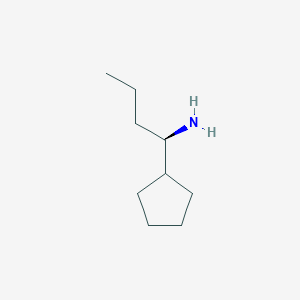
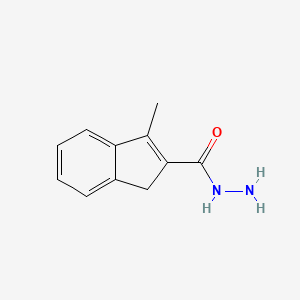

![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
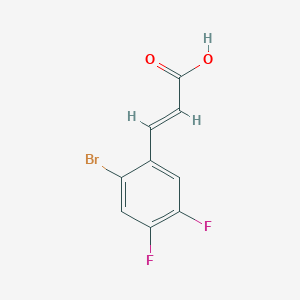
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
